molecular formula C15H22BNO4 B1406938 3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1353877-90-3

3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1406938
CAS No.: 1353877-90-3
M. Wt: 291.15 g/mol
InChI Key: YRFFBEXRRNJVMK-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that features a pyridine ring substituted with an oxolane group and a dioxaborolane group. Compounds with such structures are often used in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an oxolane moiety.

    Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalyst Selection: Choosing the most efficient catalyst for each step.

    Reaction Temperature and Pressure: Optimizing these parameters to ensure the highest efficiency.

    Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing groups, while reduction might yield a more saturated pyridine derivative.

Scientific Research Applications

3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane and dioxaborolane groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxolan-3-yloxy)pyridine: Lacks the dioxaborolane group, which might affect its reactivity and applications.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the oxolane group, which might influence its chemical properties and uses.

Properties

IUPAC Name

3-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-13(9-17-8-11)19-12-5-6-18-10-12/h7-9,12H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFFBEXRRNJVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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3-(Oxolan-3-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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